![molecular formula C26H25N3O4 B265966 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265966.png)
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It is widely used in scientific research for its ability to inhibit MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Mechanism of Action
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This leads to a decrease in the degradation of these proteins, which can have a variety of effects depending on the biological context.
Biochemical and Physiological Effects
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Inhibition of MMPs by 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to decrease tumor growth and metastasis in animal models of cancer. It has also been shown to decrease angiogenesis and inflammation in various contexts.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity for MMPs. This allows for precise manipulation of MMP activity in a variety of biological systems. However, one limitation of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively short half-life, which can make it difficult to maintain consistent inhibition of MMPs over long periods of time.
Future Directions
There are several future directions for the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One area of interest is the potential therapeutic benefits of MMP inhibition in various diseases, such as cancer and inflammatory disorders. Another area of interest is the development of more potent and selective MMP inhibitors, which could have even greater therapeutic potential. Additionally, the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies is an area of active investigation.
Synthesis Methods
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by the reaction of 4-butoxybenzoyl chloride with 2-amino-3-hydroxypyridine, followed by the reaction of the resulting intermediate with 3-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is widely used in scientific research to study the role of MMPs in various biological processes, such as angiogenesis, cancer metastasis, and tissue remodeling. It is also used to investigate the potential therapeutic benefits of MMP inhibition in these processes.
properties
Product Name |
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
---|---|
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-2-3-14-33-21-10-8-19(9-11-21)24(30)22-23(20-7-5-13-28-16-20)29(26(32)25(22)31)17-18-6-4-12-27-15-18/h4-13,15-16,23,30H,2-3,14,17H2,1H3/b24-22- |
InChI Key |
BGRIRFNPAOZWPU-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Origin of Product |
United States |
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